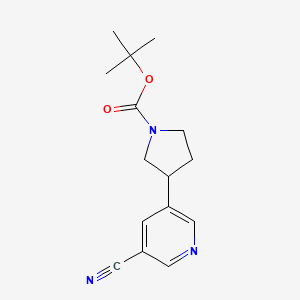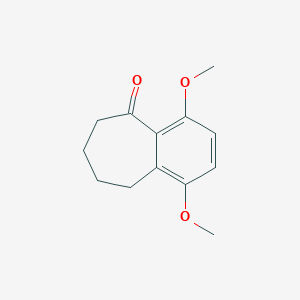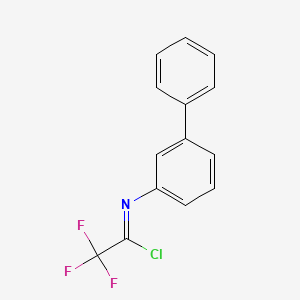
1-(1-Bromovinyl)-4-pentylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromovinyl)-4-pentylbenzene is an organic compound that belongs to the class of brominated aromatic hydrocarbons This compound features a benzene ring substituted with a pentyl group and a bromovinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-4-pentylbenzene can be synthesized through various methods. One common approach involves the bromination of 4-pentylstyrene using bromine in the presence of a catalyst. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Bromovinyl)-4-pentylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of nucleophiles like Grignard reagents or organolithium compounds.
Addition Reactions: Often carried out in the presence of catalysts like palladium or nickel.
Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Yield substituted benzene derivatives.
Addition Reactions: Produce dihalo derivatives or hydrogenated products.
Oxidation and Reduction Reactions: Result in various oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromovinyl)-4-pentylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of 1-(1-Bromovinyl)-4-pentylbenzene in chemical reactions involves the interaction of its bromovinyl group with various reagents. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The vinyl group can participate in electrophilic addition reactions, forming stable intermediates that lead to the final products .
Vergleich Mit ähnlichen Verbindungen
- 1-(1-Bromovinyl)-4-methylbenzene
- 1-(1-Bromovinyl)-4-ethylbenzene
- 1-(1-Bromovinyl)-4-propylbenzene
Comparison: 1-(1-Bromovinyl)-4-pentylbenzene is unique due to its longer alkyl chain, which can influence its reactivity and physical properties. Compared to its shorter-chain analogs, it may exhibit different solubility, boiling point, and interaction with other molecules .
Eigenschaften
Molekularformel |
C13H17Br |
|---|---|
Molekulargewicht |
253.18 g/mol |
IUPAC-Name |
1-(1-bromoethenyl)-4-pentylbenzene |
InChI |
InChI=1S/C13H17Br/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h7-10H,2-6H2,1H3 |
InChI-Schlüssel |
WJBUJPGYZSRVHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C(=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methylpropan-2-yl)oxycarbonyl-(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B13682878.png)
![3-Amino-N-[[2-(2,2,2-trifluoroethoxy)-3-pyridyl]methyl]pyrazine-2-carboxamide](/img/structure/B13682886.png)
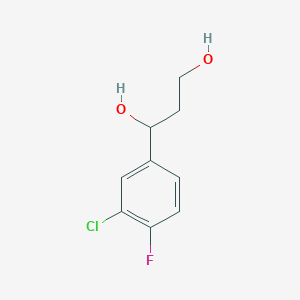
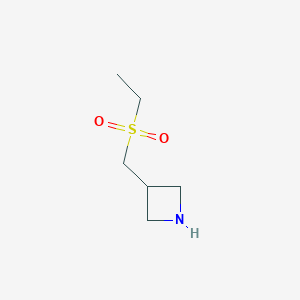
![2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13682904.png)
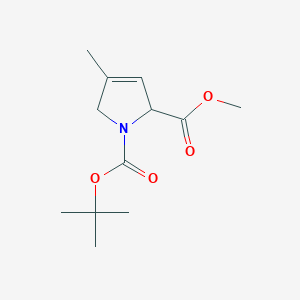
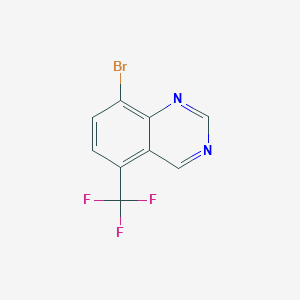
![[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13682914.png)

